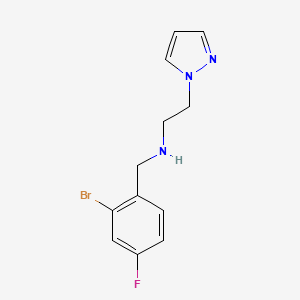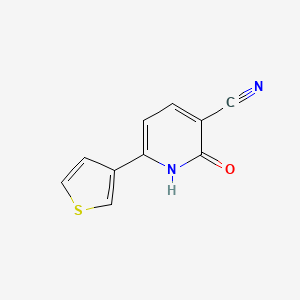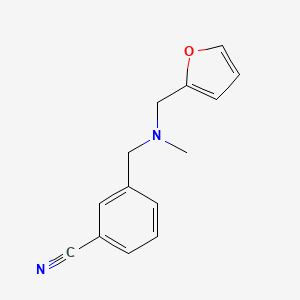
n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine: is an organic compound that features a benzyl group substituted with bromine and fluorine atoms, and a pyrazole ring attached to an ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine typically involves multiple steps:
Formation of the Benzyl Halide: The starting material, 2-bromo-4-fluorobenzyl alcohol, is converted to the corresponding benzyl halide using a halogenating agent such as thionyl chloride or phosphorus tribromide.
Nucleophilic Substitution: The benzyl halide undergoes nucleophilic substitution with 1H-pyrazole in the presence of a base like potassium carbonate to form the intermediate compound.
Reductive Amination: The intermediate is then subjected to reductive amination with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromine and fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: New benzyl derivatives with different substituents.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of halogenated benzyl derivatives on biological systems. It may serve as a probe to investigate the interactions of similar compounds with enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms on the benzyl ring may enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- n-(2-Chloro-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine
- n-(2-Bromo-4-chlorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine
- n-(2-Bromo-4-fluorobenzyl)-2-(1h-imidazol-1-yl)ethan-1-amine
Uniqueness
n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine is unique due to the presence of both bromine and fluorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the pyrazole ring provides a distinct set of properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C12H13BrFN3 |
|---|---|
Peso molecular |
298.15 g/mol |
Nombre IUPAC |
N-[(2-bromo-4-fluorophenyl)methyl]-2-pyrazol-1-ylethanamine |
InChI |
InChI=1S/C12H13BrFN3/c13-12-8-11(14)3-2-10(12)9-15-5-7-17-6-1-4-16-17/h1-4,6,8,15H,5,7,9H2 |
Clave InChI |
GSWUMKLLNOVLLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)CCNCC2=C(C=C(C=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-N-[4-(6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B14916286.png)



![4-Fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14916315.png)




![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B14916336.png)
![[Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid](/img/structure/B14916347.png)


![4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine](/img/structure/B14916378.png)
